3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one
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Overview
Description
3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one is an organic compound with a complex structure that includes an indole core and a phenyl group substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one typically involves the reaction of 3,4-dimethylaniline with isatin. The reaction proceeds through a condensation mechanism, where the amine group of 3,4-dimethylaniline reacts with the carbonyl group of isatin to form the imine linkage. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethylphenylhydrazine
- 2-(3,4-Dimethyl-phenylimino)-methyl-4-nitro-phenol
- 3-(1-(3,4-Dimethyl-phenylamino)-ethylidene)-6-methyl-pyran-2,4-dione
Uniqueness
3-(3,4-Dimethyl-phenylimino)-1,3-dihydro-indol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core and dimethyl-substituted phenyl group make it a versatile compound for various applications .
Properties
CAS No. |
208122-51-4 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H14N2O/c1-10-7-8-12(9-11(10)2)17-15-13-5-3-4-6-14(13)18-16(15)19/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
YTYBJPIUORONGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)C |
solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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